molecular formula C15H11F2N5 B1459976 4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 930989-63-2

4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B1459976
CAS No.: 930989-63-2
M. Wt: 299.28 g/mol
InChI Key: DUDUKPJLIMPEGF-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a sophisticated chemical hybrid scaffold designed for advanced medicinal chemistry and drug discovery research. This molecule integrates two privileged pharmacophores: a 1,2,4-triazine ring fused to a benzimidazole system, further substituted with a 2,4-difluorophenyl group. The 1,2,4-triazole motif is a well-established scaffold in pharmaceuticals, known for its ability to interact with biological targets through hydrogen bonding and dipole interactions . It is a key structural component in numerous clinical agents, including antifungal drugs (e.g., fluconazole, voriconazole) and anticancer therapies (e.g., anastrozole) . Concurrently, the benzimidazole unit is a versatile heterocycle found in a wide array of bioactive compounds, contributing to antiviral, antifungal, antioxidant, and anticancer properties . The strategic incorporation of the difluorophenyl group is a common bioisostere in drug design, often used to modulate a compound's electronic properties, metabolic stability, and membrane permeability. Researchers can utilize this complex molecule as a core building block to explore new chemical space in developing enzyme inhibitors or probing novel mechanisms of action, particularly in the realms of infectious diseases and oncology. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(2,4-difluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5/c16-8-5-6-9(10(17)7-8)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDUKPJLIMPEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The effects of 4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of DHFR by this compound leads to a decrease in the synthesis of thymidylate, purines, and certain amino acids, which are vital for DNA replication and cell division . This disruption can result in cell cycle arrest and apoptosis, making it a potential candidate for cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of DHFR. The compound binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition leads to a depletion of tetrahydrofolate and subsequently affects the synthesis of nucleotides and amino acids . Additionally, the compound may interact with other biomolecules, further influencing cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of DHFR and associated cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DHFR without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with DHFR. The inhibition of this enzyme affects the folate cycle, leading to alterations in the levels of tetrahydrofolate and its derivatives . These changes can impact metabolic flux and the synthesis of nucleotides and amino acids, further influencing cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain tissues can affect its activity and therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effectiveness in inhibiting DHFR and other cellular processes.

Biological Activity

The compound 4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a member of the triazino-benzimidazole class, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C13H10F2N4\text{C}_{13}\text{H}_{10}\text{F}_2\text{N}_4

This structure features a difluorophenyl group attached to a triazino-benzimidazole core, which is critical for its biological activity.

Antitumor Activity

Research indicates that derivatives of benzimidazole and triazine possess significant antitumor properties. The compound has shown promise in inhibiting tumor cell proliferation through various mechanisms:

  • Intercalation with DNA : Similar compounds have been observed to intercalate with DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells .
  • Inhibition of Kinases : The compound exhibits inhibitory effects on specific kinases involved in cancer progression. For instance, modifications to the phenyl moiety significantly affect the potency against JNK (c-Jun N-terminal kinase), an important target in cancer therapy .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have shown that related benzimidazole derivatives can effectively inhibit the growth of various pathogens. The mechanism often involves binding to nucleic acids or disrupting cellular processes essential for microbial survival .

Anti-inflammatory Effects

Emerging evidence suggests that the compound may possess anti-inflammatory properties. In vitro studies have indicated that it can modulate inflammatory pathways, potentially making it useful in treating chronic inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntitumorDNA intercalation and kinase inhibition
AntimicrobialDisruption of nucleic acid functions
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Antitumor Efficacy

In a study evaluating various derivatives of triazino-benzimidazole compounds, it was found that those with specific substitutions at the 4-position exhibited superior activity against human cancer cell lines. For instance, a derivative with a nitrophenyl group showed an IC50 value of 0.4 μM against JNK-mediated phosphorylation pathways, indicating potent antitumor activity .

Case Study: Antimicrobial Properties

Another investigation into antimicrobial activities revealed that certain benzimidazole derivatives could inhibit the growth of resistant strains of bacteria and fungi. The mechanism was primarily attributed to their ability to bind to DNA and interfere with replication processes .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at the 4-position, influencing electronic, steric, and solubility profiles:

Compound (4-Substituent) Molecular Formula Molecular Weight Key Features
Styryl (E)-2-phenylethenyl (Ev1) C₁₇H₁₅N₅ 289.34 Extended conjugation; increased lipophilicity
4-Methoxyphenyl (Ev13) C₁₆H₁₅N₅O 293.33 Electron-donating methoxy group; improved solubility in polar solvents
5-Methyl-2-thienyl (Ev14) C₁₃H₁₂N₅S 270.34 Heteroaromatic thiophene; potential for π-π interactions
3-Fluorophenyl (Ev17) C₁₅H₁₂FN₅ 281.29 Moderate electron withdrawal; meta-fluorine affects steric interactions
3-Hydroxyphenyl (Ev17) C₁₅H₁₃N₅O 279.30 Hydrogen-bonding capability; tautomerism between hydroxyl and keto forms

Target Compound (2,4-Difluorophenyl) :

  • Formula : Likely C₁₅H₁₁F₂N₅ (inferred from analogs).
  • Features: Strong electron-withdrawing effects from ortho/para fluorines; enhanced metabolic stability compared to non-halogenated analogs.

Tautomerism and Structural Dynamics

Dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine derivatives exhibit annular prototropic tautomerism. For example:

  • : Compounds exist in equilibrium between 3,4-dihydro (A), 1,4-dihydro (B), and 4,10-dihydro (C) forms .
  • : NMR data confirm dominance of the 3,4-dihydro tautomer in DMSO solutions .

The 2,4-difluorophenyl group may stabilize specific tautomeric states due to steric and electronic effects, influencing reactivity and target binding.

Antiparasitic Activity (Ev17):
Compound (4-Substituent) Efficacy Against Trichinella spiralis (50 μg/ml, 24h)
3-Hydroxyphenyl (3f) 56%
3-Fluorophenyl (3e) 45%
Phenyl (3a) 32%

The 2,4-difluorophenyl analog is hypothesized to exhibit superior activity due to fluorine's electronegativity enhancing interactions with parasitic enzyme active sites.

DHFR Inhibition (Ev6):
  • 4,4-Dimethyl analog : IC₅₀ = 10.9 mM (most active in series) .
  • Target Compound : Fluorine substituents may lower IC₅₀ by improving binding to DHFR’s hydrophobic pocket.

Challenges and Discontinuations

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach:

  • Construction of the benzimidazole nucleus.
  • Formation of the 1,3,5-triazine ring fused to the benzimidazole.
  • Introduction of the 2,4-difluorophenyl substituent at the 4-position of the triazino ring.
  • Functional group transformations to afford the final 2-amine derivative.

Preparation of Benzimidazole Core

The benzimidazole scaffold is commonly synthesized via the condensation of o-phenylenediamine derivatives with aldehydes or aldehyde equivalents under reflux conditions. For example, methyl 4-formylbenzoate sodium metabisulfite salt is reacted with 4,5-dimethyl-1,2-phenylenediamine to selectively yield 2-substituted benzimidazoles through nucleophilic attack and subsequent cyclocondensation followed by aromatization.

Step Reactants Conditions Product
1 o-Phenylenediamine + Sodium metabisulfite aldehyde salt Reflux in ethanol, then precipitation 2-substituted benzimidazole derivative

Formation of the Triazino Ring

The 1,3,5-triazine ring is formed by cyclization reactions involving amidine or related precursors. In the specific case of 1,4-dihydrotriazino[1,2-a]benzimidazole derivatives, the fusion is achieved by intramolecular cyclization of appropriate intermediates bearing amino and cyano or related groups under acidic or thermal conditions.

  • Cyclization often employs reagents such as hydrazine hydrate or phenyl hydrazine under microwave irradiation to accelerate the reaction and improve yields.
  • Acidic conditions, such as concentrated sulfuric acid, facilitate ring closure by promoting nucleophilic attack and protonation steps.

Oxidation and Final Functionalization

  • Oxidizing agents such as potassium peroxymonosulfate (Oxone®) or f-butylammonium periodate are employed to achieve specific oxidation states or to remove protecting groups during the synthesis.
  • The final amine at the 2-position is often introduced or revealed by treatment with hydrazine derivatives followed by purification steps.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to synthesize related benzimidazole and triazine derivatives, significantly reducing reaction times (to minutes) and improving yields and purity. This method is particularly useful for the cyclization and coupling steps.

Representative Reaction Conditions and Yields

Step Reaction Type Conditions Yield (%) Notes
Benzimidazole formation Condensation Reflux ethanol, 12 h 85-96 Selective 2-substitution
Triazino ring cyclization Cyclization Microwave, 120-150 °C, 2-10 min 70-90 Acidic or neutral medium
Coupling with difluorophenyl Suzuki coupling Pd catalyst, ZnCl2 or MgBr2, inert atmosphere, DCM or THF 60-80 Requires halide leaving group
Oxidation Using Oxone® or periodate Room temp, 1-3 h 75-85 Final functionalization

Analytical Characterization

  • The synthesized compounds are characterized by ^1H and ^13C NMR spectroscopy, confirming the chemical shifts consistent with the fused heterocyclic system and difluorophenyl substituent.
  • Mass spectrometry (MS) confirms molecular weight and purity.
  • Infrared (IR) spectroscopy identifies functional groups such as NH, C=N, and aromatic C-H stretches.
  • Thin-layer chromatography (TLC) is used to monitor reaction progress.

Summary Table of Key Preparation Steps

Synthetic Stage Key Reagents Conditions Purpose
Benzimidazole synthesis o-Phenylenediamine, aldehyde Reflux in ethanol Form benzimidazole core
Triazino ring formation Hydrazine hydrate, acid catalyst Microwave irradiation Cyclization to fused triazine
Difluorophenyl introduction 2,4-Difluorophenylboronic acid, Pd catalyst Suzuki coupling, inert atmosphere Attach difluorophenyl group
Oxidation/functionalization Oxone®, periodate Mild oxidation Final amine formation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2,4-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of 2-guanidinobenzimidazole derivatives with 2,4-difluorobenzaldehyde in polar aprotic solvents (e.g., DMF) under acidic catalysis (e.g., HCl) . Key parameters include:

  • Temperature : Reflux (~100–120°C) to facilitate ring closure.
  • pH : Acidic conditions (pH 3–5) to stabilize intermediates.
  • Solvent : DMF or DMSO enhances solubility of aromatic precursors .
  • Yield Optimization : Use TLC to monitor reaction progress and column chromatography for purification. Typical yields range from 50–70% .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms aromatic proton environments and substituent positions (e.g., distinguishing 2,4-difluorophenyl signals) .
  • X-ray Crystallography : Resolves disorder in fused triazino-benzimidazole rings and hydrogen bonding patterns (e.g., N–H⋯Cl interactions in salt forms) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H]+ ion at m/z 385.1) .

Advanced Research Questions

Q. How do electronic effects of the 2,4-difluorophenyl substituent influence the compound’s reactivity and binding to biological targets?

  • Methodological Answer :

  • Computational Studies : Perform DFT calculations to map electron density distribution. Fluorine’s electronegativity enhances electrophilic character at the triazine ring, favoring interactions with nucleophilic residues (e.g., lysine in enzymes) .
  • Comparative Analysis : Synthesize analogs with non-fluorinated aryl groups and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Data Interpretation : Fluorinated derivatives show 3–5× higher inhibitory activity against dihydrofolate reductase (DHFR) compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in biological activity data across different assay models?

  • Methodological Answer :

  • Dose-Response Refinement : Test the compound in orthogonal assays (e.g., microbial growth inhibition vs. mammalian cell cytotoxicity) to distinguish target-specific effects from off-target toxicity .
  • Metabolic Stability : Use liver microsomal assays to assess if discrepancies arise from differential metabolism in prokaryotic vs. eukaryotic systems .
  • Statistical Validation : Apply ANOVA to compare IC₅₀ values across replicates and models, ensuring p < 0.05 for significance .

Q. How can molecular docking and dynamics simulations improve understanding of its mechanism of action?

  • Methodological Answer :

  • Docking Workflow : Use AutoDock Vina to model interactions with DHFR (PDB: 1U72). Prioritize poses with hydrogen bonds to Asp27 and π-π stacking with Phe34 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Fluorophenyl groups reduce ligand flexibility, enhancing residence time (~2× longer than non-fluorinated analogs) .
  • Validation : Cross-reference simulation data with mutagenesis studies (e.g., Ala mutations at Asp27 abolish activity) .

Experimental Design Considerations

Q. What is a robust protocol for evaluating antimicrobial activity while minimizing false positives?

  • Methodological Answer :

  • Strain Selection : Include Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains with clinical relevance .
  • Controls : Use ciprofloxacin (positive) and DMSO (vehicle control).
  • Assay Conditions : Broth microdilution (MIC) in Mueller-Hinton II medium, 18–24h incubation. Confirm bactericidal vs. bacteriostatic effects via time-kill curves .

Q. How should researchers design SAR studies to optimize triazino-benzimidazole derivatives?

  • Methodological Answer :

  • Scaffold Modifications : Introduce substituents at the triazine C4 position (e.g., methyl, nitro) and compare logP values via HPLC .
  • Bioisosteric Replacement : Replace benzimidazole with imidazo[1,2-a]pyridine to assess impact on solubility and bioavailability .
  • Data Table :
SubstituentlogPMIC (µg/mL)DHFR IC₅₀ (nM)
2,4-F₂Ph2.11.2518.3
4-NO₂Ph1.82.5045.7
3-ClPh2.35.0062.4

Data Contradiction Analysis

Q. Why might crystallization attempts yield polymorphic forms, and how can this be mitigated?

  • Methodological Answer :

  • Root Cause : Solvent polarity (e.g., ethanol vs. acetonitrile) and cooling rates influence nucleation. Disorder in phenyl ring orientation (observed in X-ray data) promotes polymorphism .
  • Mitigation : Use seed crystals and slow evaporation. Characterize polymorphs via PXRD and DSC to identify thermodynamically stable forms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 2
4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

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